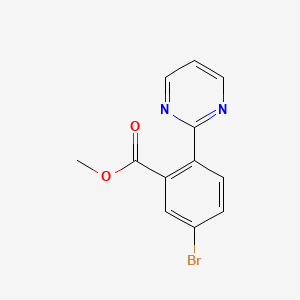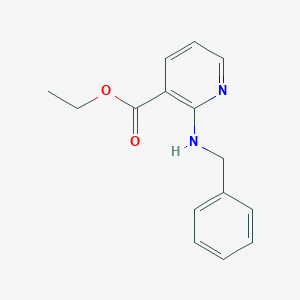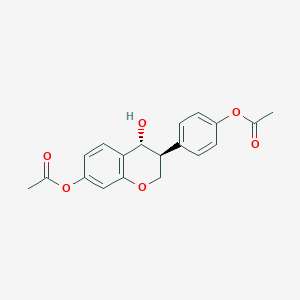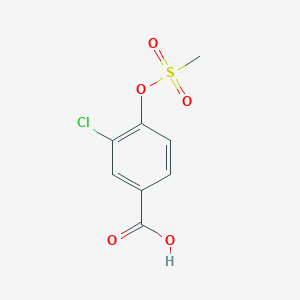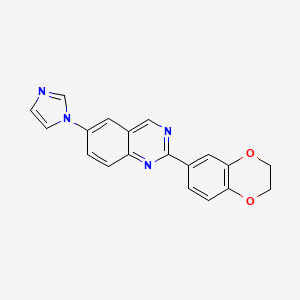
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring fused with a quinazoline core, along with an imidazole moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The quinazoline core is then constructed via a series of condensation reactions involving anthranilic acid derivatives and formamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The quinazoline core can be reduced to tetrahydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole with halogenated intermediates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinazoline derivatives, and various substituted imidazole compounds.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby modulating various cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline stands out due to its unique combination of the benzodioxin, quinazoline, and imidazole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C19H14N4O2/c1-4-17-18(25-8-7-24-17)10-13(1)19-21-11-14-9-15(2-3-16(14)22-19)23-6-5-20-12-23/h1-6,9-12H,7-8H2 |
InChI Key |
XEIYEXFMZYHUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
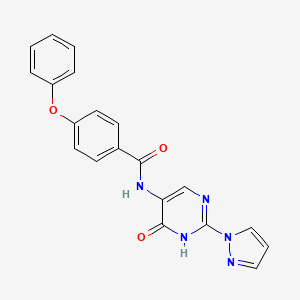
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)

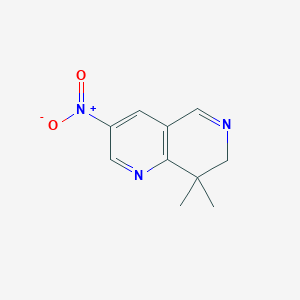
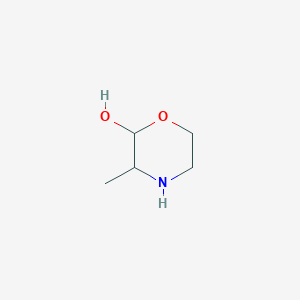


![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
